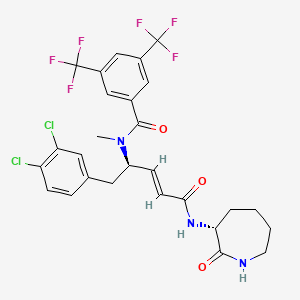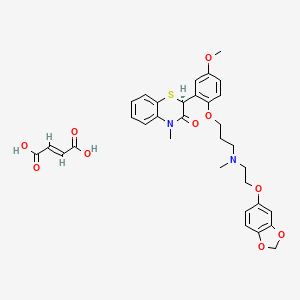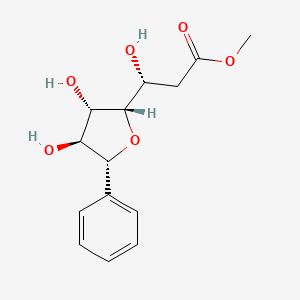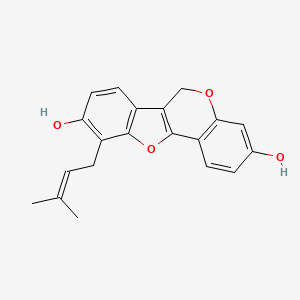
Erypoegin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erypoegin H is a natural product found in Erythrina poeppigiana with data available.
Applications De Recherche Scientifique
Hypoxia-Inducible Factors in Disease
Hypoxia, a condition of low oxygen levels, is a significant factor in disease progression, especially in cancer. The studies focus on how cells adapt to hypoxia by activating survival pathways, with the hypoxia-inducible factors (HIF-1 and HIF-2) playing a crucial role. The research emphasizes the involvement of the PERK/eIF2α/ATF4 pathway in this adaptation, indicating its potential as a target for new treatments in diseases where hypoxia is a contributing factor. Studies in this area could be relevant to understanding the role of compounds like Erypoegin H in modulating responses to hypoxia-related stress in various diseases (Fels & Koumenis, 2006).
Hepatoprotective Effects of Natural Compounds
The study on Hyperoside (Hyp), a flavonol glycoside, highlights its wide range of biological actions, including hepatoprotective effects. The research suggests that compounds like Hyp can play a crucial role in liver health by enhancing antioxidant responses and providing protection against various liver diseases. This area of research might offer insights into the potential applications of this compound in managing liver-related conditions (Jang, 2022).
Erythropoietic Agents in Cancer-Related Anemia
The management of cancer-related anemia with erythropoietic agents is a significant area of research. Although not directly about this compound, the study reviews the use of erythropoietic agents like epoetin alfa, epoetin beta, and darbepoetin alfa, highlighting their effectiveness in reducing transfusion requirements and improving quality-of-life parameters. This research area could provide a background for understanding the potential applications of this compound in similar contexts (Stasi et al., 2005).
Propriétés
Formule moléculaire |
C20H18O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C20H18O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,21-22H,5,10H2,1-2H3 |
Clé InChI |
JIYPLIGVCANHTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)O)C |
Synonymes |
erypoegin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



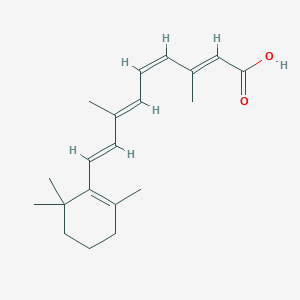

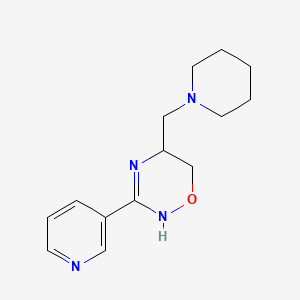

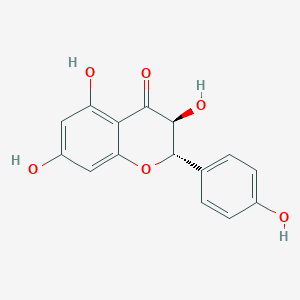
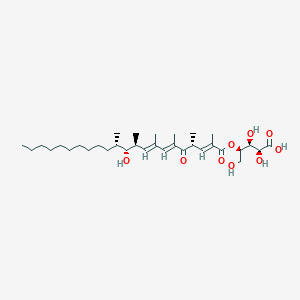
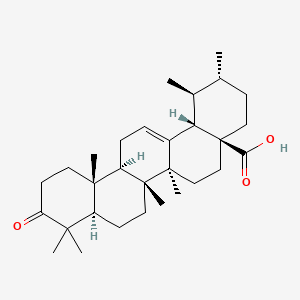
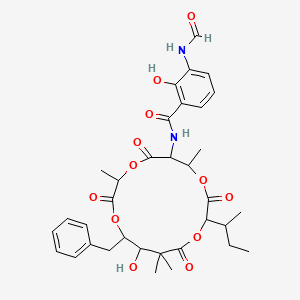
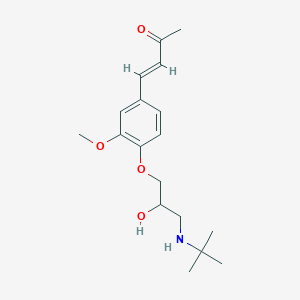
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
